molecular formula C18H20N2O5 B5635276 N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B5635276
M. Wt: 344.4 g/mol
InChI Key: CGTVBKPDJRVNJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves nucleophilic substitution reactions, cyclization processes, and the use of catalysts to achieve desired structures. For example, the synthesis of polynitroaromatic compounds can be achieved through stepwise nucleophilic substitution followed by cyclization, highlighting methods that could be applicable to synthesizing N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives, such as isomeric N-(iodophenyl)nitrobenzamides, reveals different three-dimensional framework structures influenced by the positions of substituents. This suggests that the structure of N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide could also display unique spatial arrangements contributing to its chemical behavior (Wardell et al., 2006).

Chemical Reactions and Properties

Nitrobenzamide derivatives undergo various chemical reactions, including reductive processes, that can significantly alter their chemical properties. For instance, the reduction of nitro groups in such compounds to amines or hydroxylamines can increase their cytotoxicity, indicating potential for modification and functionalization of N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Palmer et al., 1995).

Physical Properties Analysis

The crystal and molecular structure analysis of related compounds, like N-phenyl-4-nitrobenzamidoxime, provides insights into intramolecular hydrogen bonding and the impact of substituent positioning on the physical properties of nitrobenzamide derivatives. These studies can inform predictions about the solubility, stability, and crystallinity of N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Buzykin et al., 1995).

Chemical Properties Analysis

The chemical properties of nitrobenzamide derivatives, such as reactivity, electrophilic substitution patterns, and redox behavior, can be inferred from studies on similar molecules. For example, the photo-rearrangement of N-aryl-2-nitrobenzamides highlights the sensitivity of these compounds to light and the potential for isomerization, which could be relevant for understanding the chemical behavior of N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Gunn & Stevens, 1973).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, compounds with nitro groups can be explosive, and compounds with amide groups could potentially be irritants. Proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(2)12-5-7-13(8-6-12)19-18(21)14-9-16(24-3)17(25-4)10-15(14)20(22)23/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTVBKPDJRVNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide

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